2-(3-Methylbutoxy)ethan-1-ol CAS 7521-79-1 properties
2-(3-Methylbutoxy)ethan-1-ol CAS 7521-79-1 properties
An In-depth Technical Guide to 2-(3-Methylbutoxy)ethan-1-ol (CAS 7521-79-1): Properties, Synthesis, and Applications in Research and Development
Introduction
2-(3-Methylbutoxy)ethan-1-ol, registered under CAS number 7521-79-1, is a bifunctional organic molecule belonging to the glycol ether family.[1] Possessing both an ether linkage and a primary alcohol functional group, this compound exhibits a unique combination of properties that make it a subject of interest in various chemical and research applications. Its structure, characterized by an isoamyl group linked to an ethanol backbone, imparts a degree of lipophilicity while the terminal hydroxyl group provides polarity and a site for further chemical modification.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to provide a detailed overview of the compound's physicochemical properties, a plausible synthetic methodology, expected analytical characteristics, potential applications, and critical safety information. The content herein is synthesized from established chemical principles and available technical data to support its utility in a laboratory and developmental setting.
Chapter 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's properties begins with its molecular identity and structure. These fundamental characteristics dictate its behavior in chemical and biological systems.
Identification and Nomenclature
2-(3-Methylbutoxy)ethan-1-ol is known by several synonyms, which are important to recognize when searching literature and chemical supplier databases.[1]
| Identifier | Value |
| CAS Number | 7521-79-1[1] |
| IUPAC Name | 2-(3-methylbutoxy)ethanol[1][2] |
| Synonyms | Isoamyl cellosolve, 2-Isopentoxyethanol[1] |
| Molecular Formula | C₇H₁₆O₂[1][2][3] |
| Molecular Weight | 132.20 g/mol [1][2] |
| SMILES | CC(C)CCOCCO[1] |
| InChIKey | NCHBYORVPVDWBJ-UHFFFAOYSA-N[1] |
Chemical Structure
The structure of 2-(3-Methylbutoxy)ethan-1-ol features a five-carbon isoamyl (or isopentyl) group attached via an ether oxygen to an ethanol unit. This structure is amphiphilic, containing both a nonpolar hydrocarbon tail and a polar alcohol head.
Caption: Chemical structure of 2-(3-Methylbutoxy)ethan-1-ol.
Computed Physicochemical Properties
Computational models provide valuable estimates of a molecule's physicochemical properties, which are crucial for predicting its behavior in various environments, including its potential as a drug candidate or solvent.
| Property | Value | Reference |
| XLogP3-AA | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 132.115029749 Da | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
The XLogP3-AA value of 1.1 suggests a moderate lipophilicity, indicating that the compound is likely to have good solubility in a range of organic solvents while retaining some water solubility due to the hydroxyl and ether groups.[4] The presence of one hydrogen bond donor (the -OH group) and two acceptors (the two oxygen atoms) allows it to participate in hydrogen bonding, influencing its boiling point, viscosity, and solvent properties.
Chapter 2: Synthesis and Manufacturing
While specific manufacturing protocols for 2-(3-Methylbutoxy)ethan-1-ol are proprietary, a chemically sound and widely used method for synthesizing such asymmetrical ethers is the Williamson ether synthesis.[5] This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Williamson Ether Synthesis Pathway
The synthesis would logically proceed by reacting the sodium salt of 3-methylbutan-1-ol (isoamyl alcohol) with 2-chloroethanol. The isoamyl alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion to form the ether linkage.
Caption: General workflow for Williamson ether synthesis.
Representative Experimental Protocol
Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under controlled laboratory conditions by qualified personnel.
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Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry tetrahydrofuran (THF) as the solvent. Add sodium hydride (NaH, 1.1 equivalents) as a mineral oil dispersion.
-
Slowly add 3-methylbutan-1-ol (1.0 equivalent) dropwise to the stirred suspension at 0 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium isoamyloxide.
-
Etherification: Cool the reaction mixture again to 0 °C. Add 2-chloroethanol (1.05 equivalents) dropwise via an addition funnel.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by fractional distillation under vacuum to yield pure 2-(3-Methylbutoxy)ethan-1-ol.
Chapter 3: Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments.[6][7]
-
A triplet corresponding to the two protons of the -CH₂OH group.
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A multiplet for the -O-CH₂-CH₂-OH protons.
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A triplet for the -CH₂-O- protons adjacent to the isoamyl group.
-
Multiplets for the -CH₂- and -CH- protons of the isoamyl group.
-
A doublet for the two terminal methyl (-CH₃) groups, which are equivalent.
-
-
¹³C NMR (Carbon NMR): The spectrum will show seven distinct signals for the seven carbon atoms in the molecule.[7] The carbons attached to oxygen atoms (-CH₂-O- and -CH₂-OH) will be the most downfield (highest ppm value).
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by:[6]
-
A strong, broad absorption band around 3300-3400 cm⁻¹ due to the O-H stretching of the alcohol group.
-
Strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region.
-
A characteristic C-O stretching band for the ether linkage around 1100-1150 cm⁻¹.
-
A C-O stretching band for the primary alcohol around 1050 cm⁻¹.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 132. Key fragmentation patterns would likely include the loss of alkyl fragments and cleavage alpha to the oxygen atoms.
Chapter 4: Applications in Research and Drug Development
The unique bifunctional nature of 2-(3-Methylbutoxy)ethan-1-ol makes it a versatile compound for various applications.
-
Specialty Solvent: Its amphiphilic character allows it to act as a solvent for a wide range of substances, from nonpolar to moderately polar. It can be particularly useful in formulations, coatings, and as a reaction medium where miscibility with both organic and aqueous phases is beneficial.
-
Chemical Intermediate: The terminal hydroxyl group is a reactive handle for further chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. This makes it a valuable building block for synthesizing more complex molecules.
-
Role in Drug Discovery: In medicinal chemistry, introducing small, flexible, polar linkers can significantly improve the pharmacokinetic properties of a drug candidate (e.g., solubility, cell permeability).[8] The 2-(alkoxy)ethan-1-ol motif can serve as such a linker. It can be incorporated into a larger molecule to:
-
Increase aqueous solubility.
-
Provide a flexible spacer arm to optimize binding to a biological target.
-
Act as a bioisostere for other less desirable functional groups.
-
-
Research Biochemical: The compound is available from various chemical suppliers, indicating its use in laboratory-scale research and development.[3][9]
Chapter 5: Safety, Handling, and Toxicology
Proper handling of any chemical is paramount for laboratory safety. The information below is a summary of the known hazards and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.[10]
GHS Hazard Classification
According to GHS classifications, 2-(3-Methylbutoxy)ethan-1-ol presents several hazards.[1]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid[1] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Health Effects and First Aid
-
Inhalation: Harmful if inhaled and may cause respiratory tract irritation.[1][10] In case of exposure, move the person to fresh air.
-
Skin Contact: Causes skin irritation.[1][10] Remove contaminated clothing and wash the skin thoroughly with soap and water.
-
Eye Contact: Causes serious eye irritation.[1][10] Immediately flush eyes with plenty of water for at least 15 minutes.[11]
-
Ingestion: Harmful if swallowed.[1] Do not induce vomiting. Rinse mouth with water and seek medical attention.[11]
Safe Handling and Storage Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] The recommended storage temperature is typically between 15-25 °C.
Conclusion
2-(3-Methylbutoxy)ethan-1-ol is a versatile glycol ether with a well-defined set of physicochemical properties rooted in its amphiphilic structure. While its primary applications appear to be in the realm of specialty solvents and as a synthetic intermediate, its potential as a molecular building block in drug discovery should not be overlooked. Its ability to impart flexibility and polarity makes it a useful motif for medicinal chemists seeking to optimize the properties of lead compounds. A comprehensive understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is essential for any researcher or scientist intending to work with this compound.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 526908, 2-(3-Methylbutoxy)ethan-1-ol. Retrieved February 9, 2026, from [Link].
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Data.gov. (2025, September 5). Compound 526908: 2-(3-Methylbutoxy)ethan-1-ol. Retrieved February 9, 2026, from [Link].
- Acros Organics. SAFETY DATA SHEET.
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Carl ROTH. (2016, June 27). Safety Data Sheet: 3-methylbutan-1-ol. Retrieved February 9, 2026, from [Link].
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Cole-Parmer. Material Safety Data Sheet - 3-Methyl-2-buten-1-ol, 99%. Retrieved February 9, 2026, from [Link].
- Google Patents. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
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ChemRxiv. Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Retrieved February 9, 2026, from [Link].
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Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Retrieved February 9, 2026, from [Link].
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Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra?. Retrieved February 9, 2026, from [Link].
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The Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved February 9, 2026, from [Link].
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